2,2,6-Trimethyl-6-phenylpiperidin-4-one
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Overview
Description
2,2,6-Trimethyl-6-phenylpiperidin-4-one is a chemical compound with the molecular formula C14H19NO. It belongs to the class of piperidinones, which are derivatives of piperidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethyl-6-phenylpiperidin-4-one typically involves the reaction of 2,2,6-Trimethyl-4-piperidone with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,6-Trimethyl-6-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidinones.
Scientific Research Applications
2,2,6-Trimethyl-6-phenylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-6-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in the synthesis of metallo-amide bases and selective generation of silylketene acetals.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A compound used in laboratory chemicals and synthesis of substances.
Uniqueness: 2,2,6-Trimethyl-6-phenylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its phenyl group and piperidinone core make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
113556-74-4 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2,2,6-trimethyl-6-phenylpiperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-13(2)9-12(16)10-14(3,15-13)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 |
InChI Key |
VEKYAQXXTUPFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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